Home > Products > Screening Compounds P103910 > (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone - 1284293-40-8

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Catalog Number: EVT-2798926
CAS Number: 1284293-40-8
Molecular Formula: C14H9BrN2O
Molecular Weight: 301.143
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a chemical compound characterized by its unique structure that combines an imidazo[1,2-a]pyridine moiety with a phenylmethanone group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C14H10BrN2O, and it possesses a molecular weight of approximately 304.15 g/mol.

Source

The compound is synthesized through various organic chemistry methods, primarily involving the functionalization of imidazo[1,2-a]pyridine derivatives. It can be found in chemical databases and is often used as a building block in pharmaceutical research.

Classification

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structure. It is classified as an imidazole derivative due to the presence of the imidazo[1,2-a]pyridine core.

Synthesis Analysis

The synthesis of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone generally involves several key steps:

  1. Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridines and α-bromoketones or other electrophilic agents.
  2. Bromination: The introduction of the bromo group at the 6-position can be accomplished using brominating agents like N-bromosuccinimide under suitable reaction conditions.
  3. Acylation: The phenylmethanone moiety is typically introduced via Friedel-Crafts acylation or similar methods, where a phenyl group is attached to the carbonyl carbon.
  4. Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound from by-products.

These methods are often optimized for yield and purity, with specific conditions varying based on the reagents used and desired scale of synthesis .

Molecular Structure Analysis

The molecular structure of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone features:

  • An imidazo[1,2-a]pyridine ring, which consists of a fused five-membered ring containing two nitrogen atoms.
  • A bromo substituent located at the 6-position of the imidazo ring.
  • A phenylmethanone group, which contributes to its reactivity and biological properties.

Structural Data

  • Molecular Formula: C14H10BrN2O
  • Molecular Weight: 304.15 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically reported in literature .
Chemical Reactions Analysis

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes several notable chemical reactions:

  1. Electrophilic Substitution: The bromo group can participate in nucleophilic substitution reactions where nucleophiles replace bromine.
  2. Reduction Reactions: Using reducing agents such as lithium aluminum hydride can convert the carbonyl group into an alcohol.
  3. Oxidation Reactions: The compound may also be oxidized to form various derivatives depending on the oxidizing agent used.
  4. Cross-Coupling Reactions: It can serve as a precursor in Suzuki-Miyaura coupling reactions to create more complex structures .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Mechanism of Action

The mechanism of action for (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with biological targets:

  • The bromo substituent enhances binding affinity to specific enzymes and receptors.
  • The imidazo[1,2-a]pyridine core facilitates interactions with nucleic acids and proteins, potentially modulating biological pathways related to cell signaling and proliferation.

Research indicates that compounds with similar structures may exhibit anticancer or antimicrobial properties due to their ability to interfere with critical biological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline solids.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and dimethylformamide; less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites within its structure.

Relevant analyses such as spectroscopic methods (NMR, IR) confirm the structural integrity and purity of synthesized compounds .

Applications

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone finds applications in various scientific fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting diseases such as cancer and infections.
  • Biological Research: Investigated for its potential biological activities including antimicrobial and anticancer effects.
  • Material Science: Used in synthesizing novel materials with specific electronic or optical properties due to its unique structural characteristics.

The ongoing research into this compound's properties continues to reveal new potential applications across different scientific disciplines .

Introduction to the Pharmacological Significance of Imidazo[1,2-a]pyridine Derivatives

Role of Brominated Imidazo[1,2-a]pyridines in Targeted Cancer Therapy

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone exemplifies a strategically designed molecular architecture that simultaneously targets oncogenic signaling pathways through multiple mechanisms. The compound features three pharmacologically significant domains: the brominated imidazo[1,2-a]pyridine core that functions as a hydrogen bond acceptor within kinase ATP-binding sites, a phenyl ketone moiety that occupies hydrophobic regions, and the bromine atom that enhances both binding affinity and provides a site for further derivatization [3] [8]. This molecular design enables dual targeting of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) – two critical pathways in cancer progression and survival [2].

The brominated core demonstrates specific affinity for the adenine binding region (hinge segment) of EGFR tyrosine kinase, mimicking the binding mode of established quinazoline-based inhibitors while offering improved resistance profiles [2]. Structural activity relationship studies indicate that the 6-bromo substitution significantly enhances antiproliferative effects compared to unsubstituted analogs, reducing the half-maximal inhibitory concentration values in breast cancer cell lines to the micromolar range (45-79.6 μM) [9]. This enhanced activity is attributed to the bromine atom's ability to form halogen bonds with kinase domain residues and improve membrane permeability through controlled lipophilicity [5].

Table 1: Anticancer Activity of Brominated Imidazo[1,2-a]pyridine Derivatives

CompoundTarget PathwayCancer Cell LineKey Activity
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanoneEGFR/COX-2NCI-60 panelBroad-spectrum inhibition
IP-5PI3K/AKTHCC1937 breast cancerCytotoxic IC₅₀ = 45 μM
IP-6PI3K/AKTHCC1937 breast cancerCytotoxic IC₅₀ = 47.7 μM
8bEGFRLeukemia K-562Potent cytotoxic activity
9eMultipleNCI-60 panelBroad-spectrum activity

Mechanistically, these derivatives induce apoptosis through both intrinsic and extrinsic pathways, evidenced by increased caspase-7, caspase-8, and poly (ADP-ribose) polymerase cleavage in treated cancer cells [9]. Western blot analyses confirm compound-mediated downregulation of phosphorylated protein kinase B expression, effectively suppressing the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling axis that is frequently dysregulated in malignancies [9]. Additionally, brominated imidazo[1,2-a]pyridines demonstrate significant antimetastatic properties, reducing cancer cell migration as validated through scratch motility assays at non-cytotoxic concentrations [9]. The National Cancer Institute screening data reveals that select derivatives exhibit potent activity across the 60-cell line panel, with particular efficacy against leukemia, breast, and prostate cancer models [2].

Structural Determinants for PI3K Pathway Modulation by (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

The structural architecture of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (molecular formula: C₁₄H₉BrN₂O; molecular weight: 301.14 g/mol) contains precisely arranged components that confer specific bioactivity against oncological targets [8]. Three key structural features dictate its mechanism of action:

  • C6 Bromine Position: The bromine atom at the C6 position (verified through nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction) creates optimal steric and electronic effects for kinase binding. This halogen atom forms a critical halogen bond with carbonyl oxygen of residue Glu-804 in the EGFR hinge region, enhancing binding affinity by approximately 3-fold compared to non-brominated analogs [2] [10]. The bromine further activates the C5 position for nucleophilic substitution in downstream derivatization, serving as a synthetic vector for generating compound libraries targeting resistant mutations [5] [10].

  • C3 Ketone Linker: The carbonyl group bridging the imidazo[1,2-a]pyridine core and phenyl ring adopts a planar configuration that facilitates π-stacking interactions with tyrosine residues (Tyr-813) in the EGFR hydrophobic pocket [8]. Molecular dynamics simulations demonstrate that this ketone linker maintains a bond angle of 120.5° ± 3°, enabling optimal orientation of the phenyl group deep within the hydrophobic region II of the kinase domain [2]. The ketone's electrophilic character may also facilitate covalent interactions with cysteine residues in mutant epidermal growth factor receptor isoforms, though this requires further biochemical validation [5].

  • 4-Methylsulfonylphenyl Modification: Though not present in the base structure, structure-activity relationship studies demonstrate that introducing methylsulfonyl substituents to the phenyl ring dramatically enhances selectivity for cyclooxygenase-2 inhibition (approximately 30-fold increase versus cyclooxygenase-1) [2]. The sulfonyl group acts as a hydrogen bond acceptor with His-90 and Arg-513 residues in the cyclooxygenase-2 secondary pocket, while its methyl group provides complementary hydrophobic interactions with Val-523 [2].

Table 2: Structure-Activity Relationships of Key Functional Groups

Structural FeatureRole in Target BindingBiological Consequence
C6 BromineHalogen bonding with Glu-804 (EGFR)Enhanced kinase inhibition; 3-fold affinity increase
C3 Carbonyl Linkerπ-stacking with Tyr-813 (EGFR); H-bond with Ser-530 (COX-2)Dual EGFR/COX-2 targeting; planar orientation
Para-Substituted PhenylHydrophobic occupation of domain II (EGFR)Improved cellular potency and selectivity
Methylsulfonyl ExtensionH-bond with His-90 (COX-2)30-fold COX-2 selectivity over COX-1

Molecular docking studies of the compound within the phosphatidylinositol 3-kinase catalytic subunit (p110γ isoform) reveal a binding mode characterized by multiple favorable interactions: the imidazo[1,2-a]pyridine nitrogen (N1) forms a critical hydrogen bond with Val-882 backbone amide (distance: 2.1 Å), while the bromine atom participates in hydrophobic contacts with Ile-879 and Ile-831 side chains [9]. The phenyl ring extends toward the affinity pocket, making van der Waals contacts with Trp-812 indole ring, contributing to a calculated binding free energy of -9.8 kcal/mol [5] [9]. This binding orientation partially obstructs the adenosine triphosphate phosphate-binding loop, explaining the compound's ability to inhibit phosphorylation events downstream of phosphatidylinositol 3-kinase [9].

The strategic incorporation of electron-withdrawing and donating groups on the phenyl ring significantly modulates potency, with para-electron-donating groups (e.g., methoxy) enhancing cyclooxygenase-2 inhibition, while meta-substituted electron-withdrawing groups (e.g., trifluoromethyl) improve epidermal growth factor receptor binding [2]. Rigidification of the ketone linker into heterocyclic systems (e.g., thiazole) maintains epidermal growth factor receptor activity but reduces cyclooxygenase-2 affinity, highlighting the delicate balance required for dual pathway inhibition [2]. These structure-activity relationship findings provide a blueprint for developing next-generation derivatives with optimized polypharmacology against treatment-resistant cancers.

Properties

CAS Number

1284293-40-8

Product Name

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-3-yl)-phenylmethanone

Molecular Formula

C14H9BrN2O

Molecular Weight

301.143

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H

InChI Key

WDRHENMONWPLEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.